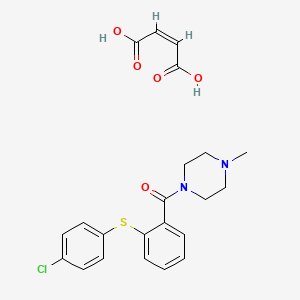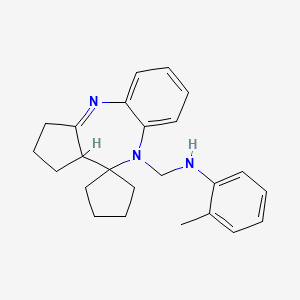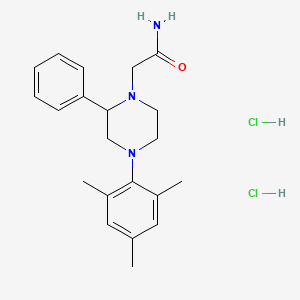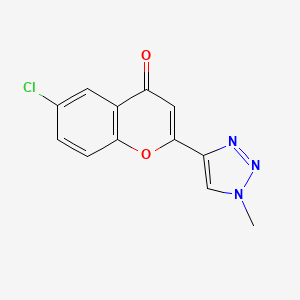
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- is a synthetic organic compound that belongs to the benzopyran family This compound is characterized by the presence of a benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring
準備方法
The synthesis of 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a chlorinated benzopyran derivative and a triazole precursor. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
化学反応の分析
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The triazole ring can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
科学的研究の応用
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound for drug development. Studies focus on its efficacy, safety, and pharmacokinetics.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The triazole ring and chloro group play crucial roles in its binding affinity and specificity.
類似化合物との比較
When compared to other similar compounds, 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-4-yl)- stands out due to its unique combination of functional groups. Similar compounds include:
4H-1-Benzopyran-4-one: Lacks the chloro and triazole groups, resulting in different chemical and biological properties.
6-Chloro-4H-1-benzopyran-4-one: Contains the chloro group but lacks the triazole group, leading to variations in its reactivity and applications.
4H-1-Benzopyran-4-one, 2-methyl-:
特性
CAS番号 |
119584-91-7 |
|---|---|
分子式 |
C12H8ClN3O2 |
分子量 |
261.66 g/mol |
IUPAC名 |
6-chloro-2-(1-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8ClN3O2/c1-16-6-9(14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChIキー |
GCWCIZVNKDITPK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



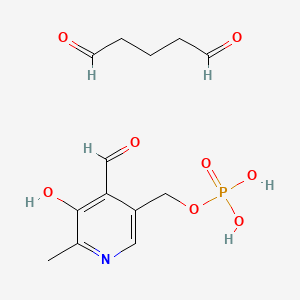


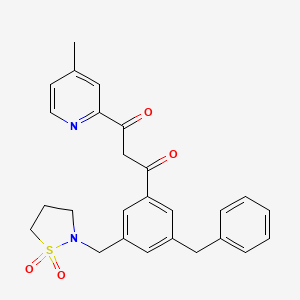
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)



